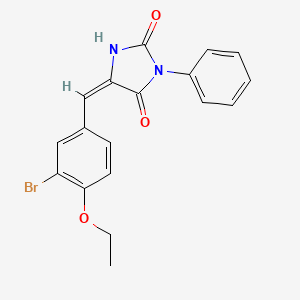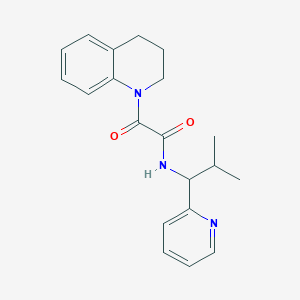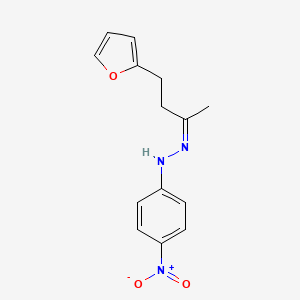
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BPI, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BPI is a member of the imidazolidinedione family, which is characterized by a five-membered ring structure containing two nitrogen atoms. BPI has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disease. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to have anticonvulsant properties, and has been investigated for its potential as a treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its versatility in scientific research. It has been shown to have a range of biological activities, making it a valuable tool in the study of various biological processes. However, one of the limitations of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, and caution should be taken when handling and using 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research involving 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to fully understand the mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione and its effects on various biological processes.
Métodos De Síntesis
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then reacted with ethyl acetoacetate to form 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. Other methods involve the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylurea followed by cyclization with ethyl acetoacetate.
Aplicaciones Científicas De Investigación
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-16-9-8-12(10-14(16)19)11-15-17(22)21(18(23)20-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEONULDVDENPU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)
![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)

![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)

![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)
